molecular formula C18H25N5O3S B2422612 N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 892480-91-0

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B2422612
CAS No.: 892480-91-0
M. Wt: 391.49
InChI Key: NHTQEISGENGQEF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrimidinone and oxazinone derivatives, incorporating various functional groups, have been synthesized and evaluated for their antimicrobial properties. For example, a series of pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, novel heterocyclic compounds containing a sulfonamido moiety were synthesized, showing high antibacterial activities (Azab et al., 2013).

Structural Analyses

Crystal structure analyses of compounds with pyrimidine rings reveal details about their molecular conformations and interactions. For instance, the crystal structures of various diamino-pyrimidin-2-yl sulfanyl acetamides have been determined, providing insight into their folded conformations and intramolecular hydrogen bonding (Subasri et al., 2017).

Antifolate and Antitumor Agents

Derivatives of pyrimidines have been explored for their potential as antifolate and antitumor agents. Classical and nonclassical analogues of pyrrolo[2,3-d]pyrimidines, for instance, were synthesized as dihydrofolate reductase (DHFR) inhibitors, demonstrating significant inhibitory activities and highlighting their potential as antitumor agents (Gangjee et al., 2007).

Dual Inhibitors for Therapeutic Applications

Compounds based on the pyrimidine scaffold have been developed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, offering potent activities against both enzymes. Such dual inhibitors represent a promising approach for the development of new therapeutic agents (Gangjee et al., 2008).

Properties

IUPAC Name

N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-10(2)14-20-15-13(17(25)23(4)18(26)22(15)3)16(21-14)27-9-12(24)19-11-7-5-6-8-11/h10-11H,5-9H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTQEISGENGQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3CCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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